N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide
Description
Properties
IUPAC Name |
N-[2-[5-[(3-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3,3-diphenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N5O2/c1-22-9-8-10-23(17-22)20-34-21-32-29-27(30(34)37)19-33-35(29)16-15-31-28(36)18-26(24-11-4-2-5-12-24)25-13-6-3-7-14-25/h2-14,17,19,21,26H,15-16,18,20H2,1H3,(H,31,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOBEOKRFLYMHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide is a compound of significant interest due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C23H31N5O2
- Molecular Weight : 409.5 g/mol
- CAS Number : 921897-04-3
- Structural Characteristics : The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for various biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. The pyrazolo[3,4-d]pyrimidine structure is known for its ability to act as a kinase inhibitor, which plays a crucial role in cellular signaling pathways.
Key Mechanisms:
- Inhibition of Kinase Activity : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Studies indicate that it can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival.
- Cell Cycle Arrest : Flow cytometry analyses have demonstrated that this compound can cause cell cycle arrest in various cancer cell lines.
Anticancer Properties
Research has highlighted the compound's potential as an anticancer agent. It has been evaluated against several non-small cell lung cancer (NSCLC) cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549-P | 1.48 | Induces apoptosis and cell cycle arrest |
| H1975 | 2.76 | Downregulates EGFR and c-Met phosphorylation |
| PC-9 | 1.95 | Induces apoptosis via mitochondrial pathway |
In vivo studies using A549-P tumor-bearing nude mice demonstrated a significant tumor growth inhibition rate of 55.3% at a dosage of 60 mg/kg, compared to the control group treated with afatinib, which showed a 46.4% inhibition rate.
Neuroprotective Effects
Recent studies have suggested that the compound may also exhibit neuroprotective effects by acting as an NMDA receptor antagonist, which could be beneficial in conditions such as neurodegenerative diseases.
Case Studies
-
Study on NSCLC :
- Conducted on three NSCLC cell lines (A549-P, H1975, PC-9).
- Results indicated that the compound effectively inhibited cell proliferation and induced apoptosis.
- Western blot analysis revealed downregulation of key survival pathways involving EGFR and AKT phosphorylation.
-
Neuroprotection Study :
- Investigated the effects on neuronal cells subjected to oxidative stress.
- Findings suggested that the compound reduced neuronal death and preserved cell viability by modulating oxidative stress responses.
Comparison with Similar Compounds
Research Findings and Hypotheses
While direct pharmacological data for the target compound are unavailable, insights can be extrapolated from analogs:
- Kinase Inhibition: Pyrazolo[3,4-d]pyrimidinones often target ATP-binding pockets in kinases. The diphenylpropanamide group may compete with ATP’s adenine ring, while the 3-methylbenzyl group could occupy hydrophobic regions .
- Selectivity : Fluorine in the compound may enhance selectivity for kinases with polar active sites (e.g., VEGFR2), whereas the target compound’s lipophilic groups might favor targets like BTK or EGFR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
